molecular formula C7H4FNOS B8751919 7-Fluorobenzo[d]isothiazol-4-ol

7-Fluorobenzo[d]isothiazol-4-ol

Cat. No. B8751919
M. Wt: 169.18 g/mol
InChI Key: SXIKMRJYWGIBNZ-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

A method similar to that described for the synthesis of benzo[d]isothiazol-7-ol in WO 04/043904 was used from 7-fluoro-4-methoxybenzo[d]isothiazole (500 mg, 27.32 mmol) and pyridine hydrochloride (2.5 g, 21.74 mmol) to give the title compound as grey solid (420 mg, 65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
S1C2C(O)=CC=CC=2C=N1.[F:11][C:12]1[C:20]2[S:19][N:18]=[CH:17][C:16]=2[C:15]([O:21]C)=[CH:14][CH:13]=1.Cl.N1C=CC=CC=1>>[F:11][C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]2[C:20]=1[S:19][N:18]=[CH:17]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C(=CC=C2)O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=2C=NSC21)OC
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C2C=NSC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 9.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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